N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamide
Description
Properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N8O/c28-19(20-9-16-24-14-4-1-2-5-15(14)25-16)13-10-26(11-13)17-8-18(22-12-21-17)27-7-3-6-23-27/h1-8,12-13H,9-11H2,(H,20,28)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZASHMOWKSECHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)N3C=CC=N3)C(=O)NCC4=NC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamide is a compound of interest due to its potential therapeutic applications, particularly in oncology and as an inhibitor of specific kinases. This article reviews the biological activities associated with this compound, focusing on its mechanisms, efficacy in various biological systems, and potential clinical applications.
Chemical Structure
The compound's structure is characterized by a benzimidazole ring, a pyrazole moiety, and an azetidine core, which contribute to its biological activity. The following table summarizes key structural features:
| Feature | Description |
|---|---|
| Molecular Formula | C18H19N5O |
| Molecular Weight | 325.38 g/mol |
| Key Functional Groups | Benzimidazole, Pyrazole, Azetidine |
Research indicates that the compound exhibits its biological activity primarily through inhibition of specific kinases involved in cancer cell proliferation and survival. The benzimidazole and pyrazole components are known to interact with ATP-binding sites in these kinases, leading to reduced phosphorylation and subsequent signaling pathways that promote cell growth.
Key Findings
- Kinase Inhibition : The compound has been shown to inhibit BCR-ABL kinase with an IC50 value of approximately 8.5 nM, indicating strong potency against this target .
- Apoptotic Induction : Studies demonstrate that treatment with this compound leads to significant increases in pro-apoptotic markers such as caspase-3 and Bax while decreasing anti-apoptotic markers like Bcl-2 in HepG2 cells . This suggests a mechanism where the compound induces apoptosis in cancer cells.
- Cell Cycle Arrest : Flow cytometry analysis revealed that the compound causes cell cycle arrest in the G1 phase, indicating its potential to halt cancer cell proliferation .
Case Studies
Several studies have investigated the biological effects of this compound across different cancer cell lines:
Study 1: HepG2 Liver Cancer Cells
- Objective : To evaluate the cytotoxic effects of the compound on HepG2 cells.
- Methodology : Cells were treated with varying concentrations of the compound for 24 hours.
- Results : Significant apoptosis was observed, with a marked increase in early and late apoptotic cells. The study reported a 7.22-fold increase in Bax levels and a 3.9-fold increase in caspase-3 levels compared to control groups .
Study 2: BCR-ABL Positive Cell Lines
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of benzimidazole derivatives, including compounds similar to N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamide, in cancer therapy. These compounds often act by inhibiting key enzymes involved in cancer cell proliferation. For example, some derivatives have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting tumor growth through targeted action on specific molecular pathways .
| Compound | Activity | Mechanism |
|---|---|---|
| Benzimidazole Derivatives | Anticancer | Inhibition of cell proliferation |
| Pyrazole-Pyrimidine Compounds | Antitumor | Induction of apoptosis |
Antimicrobial Properties
Compounds containing benzimidazole and pyrazole moieties have demonstrated antimicrobial activities against a range of pathogens. Studies indicate that these compounds can effectively inhibit bacterial growth and exhibit antifungal properties. The mechanism often involves disrupting microbial cell walls or interfering with metabolic pathways essential for bacterial survival .
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate Inhibition | |
| Escherichia coli | Moderate Inhibition | |
| Candida albicans | Antifungal Activity |
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored through its interactions with cyclooxygenase enzymes (COX). Certain derivatives have shown selective inhibition of COX-2 over COX-1, suggesting their use as safer alternatives for traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Mechanistic Insights
The pharmacological effects of this compound are attributed to its ability to form hydrogen bonds with active sites on target proteins, which enhances its binding affinity and specificity. Quantum chemical studies have provided insights into the electronic properties and conformational stability of the compound, suggesting that modifications to its structure could lead to enhanced biological activity .
Case Study 1: Anticancer Evaluation
A study conducted on a series of benzimidazole derivatives demonstrated that modifications in the pyrazole and pyrimidine components significantly influenced their anticancer efficacy. The synthesized compounds were tested against various cancer cell lines, revealing that certain derivatives exhibited IC50 values lower than established chemotherapeutics .
Case Study 2: Antimicrobial Screening
Another study evaluated the antimicrobial activity of synthesized pyrazole-pyrimidine derivatives. The results showed promising activity against Gram-positive and Gram-negative bacteria, with some compounds achieving MIC values comparable to standard antibiotics .
Q & A
Q. What synthetic strategies are commonly employed to construct the benzimidazole-pyrimidine-azetidine scaffold in this compound?
The core structure is synthesized via multi-step reactions, including:
- Benzimidazole formation : Cyclocondensation of o-phenylenediamine derivatives with carbonyl-containing intermediates under acidic conditions (e.g., HCl or acetic acid) .
- Pyrimidine functionalization : Nucleophilic substitution at the 4-position of pyrimidine using 1H-pyrazole under palladium-catalyzed cross-coupling conditions .
- Azetidine coupling : Amide bond formation between the azetidine-3-carboxylic acid derivative and the benzimidazole-methyl amine using coupling agents like HATU or EDCI . Key purity validation involves HPLC (>98%) and LCMS (e.g., ESI-MS m/z analysis) .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- NMR spectroscopy : H and C NMR are used to verify substituent positions. For example, aromatic protons in benzimidazole appear as singlets near δ 11.5 ppm, while azetidine protons show multiplet patterns between δ 3.8–5.0 ppm .
- Mass spectrometry : High-resolution MS (HRMS-ESI) confirms the molecular ion ([M+H]) with <2 ppm error .
- Elemental analysis : CHN data are compared to theoretical values to ensure stoichiometric accuracy .
Q. What preliminary biological assays are recommended to evaluate this compound's activity?
- Antimicrobial testing : Broth microdilution assays against Gram-positive/negative bacteria (e.g., MIC determination) .
- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values, with benzimidazole derivatives showing activity in the µM range .
- Enzyme inhibition : Kinase or protease inhibition assays using fluorescence-based substrates .
Advanced Research Questions
Q. How can reaction yields be optimized for the pyrimidine-pyrazole coupling step?
- Catalyst screening : Pd(PPh) or PdCl(dppf) in DMF at 80–100°C improves cross-coupling efficiency .
- Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic substitution rates .
- Contradiction resolution : Conflicting reports on optimal temperature (35°C vs. 100°C) suggest substrate-specific optimization via Design of Experiments (DoE) .
Q. How do structural modifications (e.g., substituents on pyrazole or benzimidazole) impact biological activity?
- Pyrazole substitution : Electron-withdrawing groups (e.g., -CF) on pyrazole increase kinase inhibition potency by enhancing binding-site interactions .
- Benzimidazole N-alkylation : Methyl or benzyl groups at the 1-position improve metabolic stability but may reduce solubility, requiring logP optimization .
- Azetidine flexibility : Replacing azetidine with piperidine alters conformational dynamics, affecting target selectivity (e.g., H/H receptor binding vs. kinase inhibition) .
Q. What analytical methods resolve contradictions in spectroscopic data for structurally similar analogs?
- Case study : Discrepancies in H NMR shifts for benzimidazole protons (δ 11.5 vs. 10.8 ppm) arise from solvent (DMSO-d vs. CDCl) or tautomerism. Use variable-temperature NMR to identify dominant tautomers .
- Mass fragmentation patterns : MS/MS analysis differentiates regioisomers by comparing fragment ions (e.g., m/z 392.2 for [M+H] vs. 378.1 for dealkylated products) .
Q. How can computational methods guide the design of derivatives with improved target binding?
- Docking studies : Molecular docking (e.g., AutoDock Vina) predicts binding poses of pyrimidine-pyrazole motifs in kinase ATP pockets (RMSD <2.0 Å) .
- MD simulations : 100-ns simulations assess azetidine conformational stability in aqueous vs. lipid bilayer environments .
- QSAR models : Hammett constants for substituents on benzimidazole correlate with antimicrobial IC (R >0.85) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
